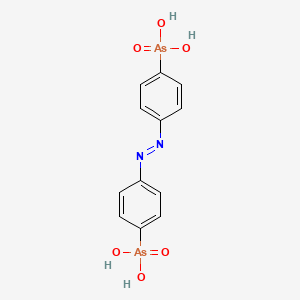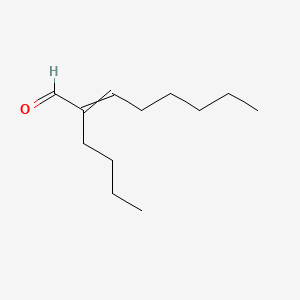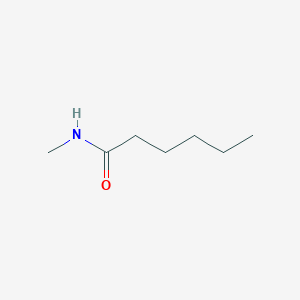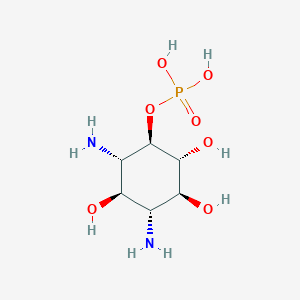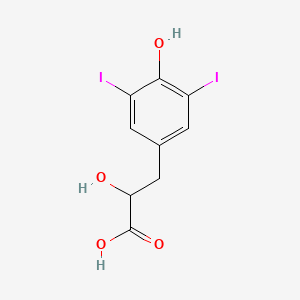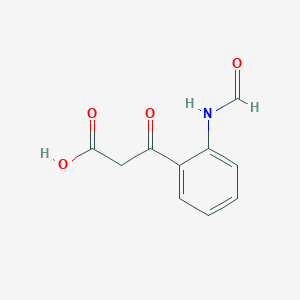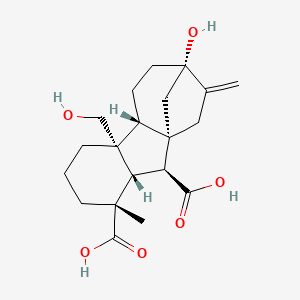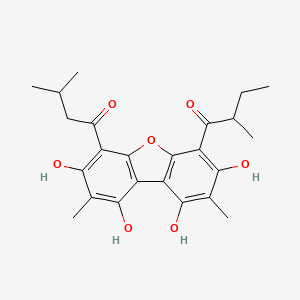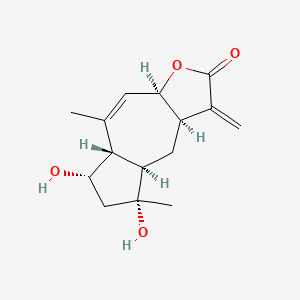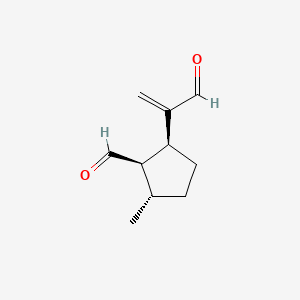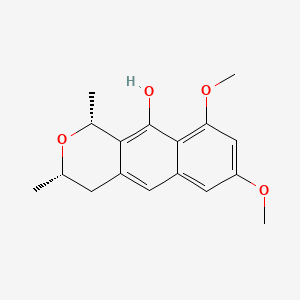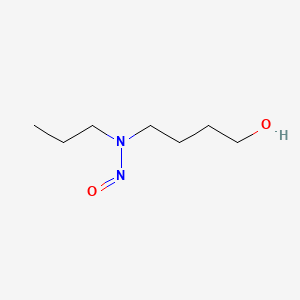
Propyl(4-hydroxybutyl)nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl(4-hydroxybutyl)nitrosamine, also known as N-Butyl-N-(4-hydroxybutyl)nitrosamine or BBN, is a carcinogen used to induce aggressive urinary bladder cancer in animal models . It belongs to the nitrosamine family, a group of alkylating agents .
Synthesis Analysis
The synthesis of Propyl(4-hydroxybutyl)nitrosamine involves the reaction of secondary amines with nitrite under acidic conditions . A sensitive and robust LC-MS method provides for the separation, identification, and quantification of nine N-nitrosamines in water .Molecular Structure Analysis
Nitrosamines are a class of compounds notorious for their potent carcinogenicity. They share the general structure where the amine moiety may be derived from any organic secondary amine . BBN has a high propensity to induce mutations affecting the expression of genes such as p53, RAS, and H19 among others .Chemical Reactions Analysis
The destruction of nitrosamines requires strong reaction conditions. Strong acids such as hydrochloric acid can convert nitrosamines into the corresponding amines and nitrous acid .Physical And Chemical Properties Analysis
The physical properties of N-nitrosamines depend on the nature of the substituent groups. Some of them, for example, N-nitrosodimethylamine, are oily liquids that dissolve well in organic solvents; others, for example, N-nitrosodiphenylamine, are solids practically insoluble in water .Aplicaciones Científicas De Investigación
Induction of Bladder Cancer in Animal Models
Propyl(4-hydroxybutyl)nitrosamine, referred to in some studies as butyl-(4-hydroxybutyl)-nitrosamine (BBN), is primarily recognized for its potent and specific ability to induce bladder cancer in animal models. Research conducted on mice has shown that continuous administration of BBN through drinking water leads to the development of bladder carcinomas in all subjects without other toxic effects, highlighting its specificity as a bladder carcinogen. This model has been instrumental in understanding the carcinogenic processes in the bladder and investigating the effects of hormonal modifications on cancer susceptibility, with findings indicating that sex differences in tumor development can be influenced by hormonal factors (Bertram & Craig, 1972).
Metabolic Activation and Carcinogenicity
Another aspect of Propyl(4-hydroxybutyl)nitrosamine's research applications involves the study of its metabolic activation, which is crucial for its carcinogenicity. Studies have provided evidence for metabolic α-hydroxylation of cyclic nitrosamines, a process important in activating these compounds to their ultimate carcinogenic forms. This insight is vital for understanding the molecular mechanisms underlying the carcinogenicity of nitrosamines and their metabolites (Hecht, Chen, & Hoffmann, 1978).
Early Cellular Changes and Agglutination by Concanavalin A
Research has also focused on the early cellular changes induced by Propyl(4-hydroxybutyl)nitrosamine, such as the agglutination of bladder cells by concanavalin A during the early phase of treatment in rats. This agglutination, which increases with time, might serve as a marker for early changes in bladder carcinogenesis, offering a potential method for early detection of bladder cancer (Kakizoe, Kawachi, & Sugimura, 1979).
Chemopreventive Studies and Molecular Characterization
Propyl(4-hydroxybutyl)nitrosamine has also been used in studies investigating the chemopreventive effects of various agents against bladder cancer, as well as in characterizing the molecular changes, such as mutations in the p53 gene, in early neoplastic lesions. These studies contribute to the broader understanding of bladder cancer pathogenesis and the potential for therapeutic interventions (Lubet et al., 2004).
Safety And Hazards
Propyl(4-hydroxybutyl)nitrosamine is classified as Acute toxicity (Oral) Category 4 and Carcinogenicity Category 1B . It is harmful if swallowed and may cause cancer . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin and eyes, and do not breathe dust, mist/vapors/spray, or ingest .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-hydroxybutyl)-N-propylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWNOBIHFJLOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCO)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199902 |
Source


|
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl(4-hydroxybutyl)nitrosamine | |
CAS RN |
51938-12-6 |
Source


|
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

